N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine

Catalog No.
S12253286
CAS No.
1245771-47-4
M.F
C11H12FNOS
M. Wt
225.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)et...

CAS Number

1245771-47-4

Product Name

N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-2-(furan-2-yl)ethanamine

Molecular Formula

C11H12FNOS

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C11H12FNOS/c12-11-4-3-10(15-11)8-13-6-5-9-2-1-7-14-9/h1-4,7,13H,5-6,8H2

InChI Key

OWNWJEZAKAEYME-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCNCC2=CC=C(S2)F

N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine is an organic compound characterized by a furan ring and a thiophene ring substituted with fluorine. Its molecular formula is C10H12FNOSC_{10}H_{12}FNOS, and it features a unique combination of aromatic systems that may contribute to its biological activity. The presence of the fluorine atom can enhance the compound's lipophilicity, potentially affecting its pharmacokinetic properties.

Typical for amines and aromatic compounds. Key reactions include:

  • N-Alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives.
  • Electrophilic Aromatic Substitution: The thiophene and furan rings can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: The amino group can engage in condensation reactions with carbonyl compounds to form imines or related structures.

Synthesis methods for N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine typically involve:

  • Formation of the Thiophene Intermediate:
    • Starting from commercially available thiophene derivatives, fluorination can be achieved using fluorinating agents or reagents under controlled conditions.
  • Synthesis of the Furan Component:
    • The furan moiety can be synthesized through cyclization reactions involving suitable precursors, such as 2-furaldehyde.
  • Final Coupling Reaction:
    • The final product can be obtained by reacting the thiophene intermediate with the furan derivative via an amination reaction, typically using coupling agents or catalysts to facilitate the reaction.

N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine may have applications in:

  • Pharmaceutical Development: Due to its potential biological activity, it could serve as a lead compound for developing new therapeutic agents.
  • Material Science: Its unique electronic properties may be exploited in organic electronics or as a precursor in the synthesis of advanced materials.

Interaction studies often focus on how compounds like N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine interact with biological targets, such as enzymes or receptors. These studies may involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific proteins or enzymes.
  • Mechanistic Studies: Understanding the mode of action at the molecular level, which is crucial for optimizing efficacy and reducing toxicity.

Similar Compounds

Several compounds share structural features with N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine. These include:

  • N-(2-Furyl)ethanamine:
    • Lacks the thiophene ring but retains similar electronic properties due to the furan moiety.
  • 5-Fluorothiophene derivatives:
    • Variations that may include different substituents on the thiophene ring, affecting their biological activity.
  • Furan-based pharmaceuticals:
    • Compounds like furosemide are used in clinical settings and may provide insights into structure–activity relationships.

Comparison Table

Compound NameStructure FeaturesBiological Activity
N-(2-Furyl)ethanamineFuran ring onlyAntimicrobial
5-Fluorothiophene derivativeThiophene with various substituentsAnticancer
FurosemideFuran-based with sulfonamide groupDiuretic

This detailed overview highlights the unique aspects of N-((5-Fluorothiophen-2-yl)methyl)-2-(furan-2-yl)ethanamine while situating it within a broader context of similar compounds, emphasizing its potential significance in medicinal chemistry and material sciences.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

225.06236334 g/mol

Monoisotopic Mass

225.06236334 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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